molecular formula C7H4Cl2O B129227 4-Chlorobenzoyl chloride CAS No. 122-01-0

4-Chlorobenzoyl chloride

Cat. No. B129227
CAS RN: 122-01-0
M. Wt: 175.01 g/mol
InChI Key: RKIDDEGICSMIJA-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. It is used in various chemical reactions to introduce the 4-chlorobenzoyl functional group into other molecules. The compound is characterized by the presence of a chlorine atom attached to the benzene ring, which is further connected to a carbonyl chloride group.

Synthesis Analysis

The synthesis of compounds related to 4-chlorobenzoyl chloride has been reported in several studies. For instance, the synthesis of ethyl 4-hydrazinobenzoate hydrochloride involves the use of 4-chlorobenzoyl chloride as a starting material . Another study describes the one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, where 4-chlorobenzoyl chloride reacts with phenyl hydrazine and dimethyl acetylenedicarboxylate . Additionally, quinolin-8-yl 4-chlorobenzoate is synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-chlorobenzoyl chloride has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride shows complex sheets formed by hydrogen bonds . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate reveals an orthorhombic system with offset π-stacking between the planar benzoyl-substituted diazole moieties . Quinolin-8-yl 4-chlorobenzoate exhibits orthogonal orientation between aromatic rings in the solid state, characterized by various intermolecular interactions .

Chemical Reactions Analysis

4-Chlorobenzoyl chloride is involved in nucleophilic aromatic substitution reactions. The chlorine kinetic isotope effect on the dehalogenation of 4-chlorobenzoyl-CoA catalyzed by 4-chlorobenzoyl-CoA dehalogenase has been measured, indicating a sensitive transition state for the dissociation of the chloride ion . Another study suggests that 4-chlorobenzoyl CoA dehalogenase catalyzes the replacement of the chlorine substituent with a hydroxyl group through an S_NAr mechanism, forming an aryl-enzyme intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzoyl chloride derivatives are characterized by their spectroscopic data, crystallography, and thermal analyses. For instance, the crystal structure of quinolin-8-yl 4-chlorobenzoate was determined using NMR, IR, UV-Vis spectroscopy, MS spectrometry, DSC, TG, and X-ray diffraction . The compound's antitumor properties were also evaluated, showing low activity against certain cancer cell lines . Another study on the crystal structure of 4-chlorobenzoic acid–quinoline highlights the planarity of the 4-chlorobenzoic acid molecule and the intermolecular hydrogen bonds forming a layer in the crystal .

Scientific Research Applications

Enzymatic Dehalogenation Mechanisms

4-Chlorobenzoyl chloride is a critical compound in the study of enzymatic dehalogenation mechanisms. Crooks et al. (1995) explored its role in the dehalogenation reaction catalyzed by 4-chlorobenzoyl CoA dehalogenase. This enzyme replaces the chlorine substituent on 4-chlorobenzoyl CoA with a hydroxyl group, suggesting a potential mechanism via an S_NAr mechanism, involving displacement of chloride by an enzymic carboxylate followed by hydrolysis of an aryl-enzyme intermediate (Crooks et al., 1995). Similarly, studies by Luo et al. (2001) on the role of active site binding interactions in 4-chlorobenzoyl-coenzyme A dehalogenase catalysis revealed insights into the enzyme's mechanism and catalytic efficacy (Luo et al., 2001).

Chlorine Kinetic Isotope Effect

Lewandowicz et al. (2002) determined the chlorine kinetic isotope effect on the 4-chlorobenzoyl-CoA dehalogenase-catalyzed nucleophilic aromatic substitution. Their findings indicated a transition state sensitive to the chlorine isotopic substitution, which contributes to understanding the catalytic process at a molecular level (Lewandowicz et al., 2002).

Synthesis and Chemical Reactions

In the field of organic synthesis, 4-chlorobenzoyl chloride is a versatile intermediate. A study by Singh and Kale (1999) investigated its chlorination to 4-chlorobenzyl chloride, demonstrating its applicability in chemical reactions under different conditions (Singh & Kale, 1999). Additionally, Wang et al. (2000) described a facile method for synthesizing diacyl semicarbazides using 4-chlorobenzoyl chloride, highlighting its role in the production of chemical compounds (Wang et al., 2000).

Antimicrobial Applications

Eldeab (2019) explored the antimicrobial evaluation of substituted pyridyl 4-chlorobenzoates, synthesized using 4-chlorobenzoyl chloride. This research underscores the compound's relevance in developing antimicrobial agents (Eldeab, 2019).

Industrial Applications

In the industrial sector, Feng et al. (2019) investigated the amidation reaction between 4-chlorobenzoyl chloride and diisopropylamine, demonstrating process intensification strategies in pharmaceutical manufacturing (Feng et al., 2019).

Safety And Hazards

4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chlorobenzoyl chloride
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InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RKIDDEGICSMIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4051619
Record name 4-Chlorobenzoyl chloride
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Molecular Weight

175.01 g/mol
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Physical Description

Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS]
Record name 4-Chlorobenzoyl chloride
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Vapor Pressure

0.05 [mmHg]
Record name 4-Chlorobenzoyl chloride
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Product Name

4-Chlorobenzoyl chloride

CAS RN

122-01-0
Record name 4-Chlorobenzoyl chloride
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Record name 4-Chlorobenzoyl chloride
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Record name Benzoyl chloride, 4-chloro-
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Record name 4-Chlorobenzoyl chloride
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Record name 4-chlorobenzoyl chloride
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Record name 4-CHLOROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To the reaction residue from run 3 was added 230 g of p-chlorobenzotrichloride, 97 g of acetic anhydride and 2 g of sulfuric acid (98%). The reaction was carried as previously described to give 136 g (91.2%) of acetyl chloride and 177 g (101%) of p-chlorobenzoyl chloride. The average yield from runs 1-4 was 92.7% for acetyl chloride and 93% for p-chlorobenzoyl chloride.
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97 g
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2 g
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Yield
91.2%

Synthesis routes and methods II

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
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Synthesis routes and methods III

Procedure details

The solution of 4-chlorobenzoic acid (5 g, 31.94 mmol) in thionyl chloride (150 ml) was stirred for 5 h at 80° C. and then concentrated under vacuum to give 4-chlorobenzoyl chloride as a brown oil (4.5 g, crude).
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5 g
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150 mL
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Synthesis routes and methods IV

Procedure details

To a 25 ml three-necked flask equipped with an equal pressure additional funnel, a dry-ice condenser with a gas outlet and a stopper, is charged 17.9 g (0.1 mole) of 1-chloro-4-chloroformyl cyclohex-1-ene (I). The solution is heated to 90°-100° C. with stirring, using a magnetic stirring bar. Bromine, 32 g (0.2 mole), is added dropwise, sub-surface. The color dissipates quickly and a gas evolution occurs. When about 24 g of bromine has been added, the pot temperature is raised to 120°-130° C. The remaining bromine is added in the same fashion. The pot temperature may then be raised to 150°-160° C. fro 2-4 hours. During this period, an additional amount of bromine, such as about 1-2 g, may be added to complete the conversion of (I). A good yield of 4-chlorobenzoyl chloride will be obtained by the fractional distillation of the mixture.
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17.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorobenzoyl chloride
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4-Chlorobenzoyl chloride
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4-Chlorobenzoyl chloride
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4-Chlorobenzoyl chloride
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4-Chlorobenzoyl chloride
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4-Chlorobenzoyl chloride

Citations

For This Compound
1,380
Citations
AKMS KABIR, MM MATIN, MMR BHUIYAN, M NURUL - academia.edu
… Our final effort was to treat the stannylene derivative (3) with 4-chlorobenzoyl chloride and after usual work-up, we were able to isolate compound 16 in 67% yield as a semi-solid mass. …
Number of citations: 0 www.academia.edu
A Kabir, MM Matin, MMR Bhuiyan… - … JOURNAL OF SCIENCE, 2001 - researchgate.net
… Our final effort was to treat the stannylene derivative (3) with 4-chlorobenzoyl chloride and after usual work-up, we were able to isolate compound 16 in 67% yield as a semi-solid mass. …
Number of citations: 2 www.researchgate.net
Y Brandy, N Brandy, E Akinboye, M Lewis, C Mouamba… - Molecules, 2013 - mdpi.com
… 4-Chlorobenzoyl chloride (0.2 mL, 1.56 mmol) was added and the mixture was stirred at room temperature for 25 hrs. THF was removed under vacuum and the mixture was extracted (…
Number of citations: 22 www.mdpi.com
X Wang, Z Li, Y Da, J Chen - Synthetic Communications, 2000 - Taylor & Francis
… Reactions of 4-chlorobenzoyl chloride with ammonium thiocyanate first, then with aryloxyacetic acid hydrazides under phase transfer catalysis give 1 -aryloxyacetyl4-(4-chlorobenzoyl)-…
Number of citations: 14 www.tandfonline.com
G Cholewinski, J Chojnacki, J Pikies… - … Section E: Structure …, 2009 - scripts.iucr.org
… The title compound, C 19 H 14 ClO 2 PSe, was obtained in the reaction of the diphenylmonoselenophosphinic acid ammonium salt with 4-chlorobenzoyl chloride. The dihedral …
Number of citations: 2 scripts.iucr.org
P Krajnc, JF Brown, NR Cameron - Organic letters, 2002 - ACS Publications
… 4-Chlorobenzoyl chloride was efficiently and rapidly scavenged from solution by the tris(2-aminoethyl)amine derivative of monolithic poly(4-vinylbenzyl chloride-co-divinylbenzene) …
Number of citations: 171 pubs.acs.org
SD Copley, GP Crooks - Applied and environmental microbiology, 1992 - Am Soc Microbiol
… 4-Chlorobenzoyl CoA was synthesized from CoA and 4-chlorobenzoyl chloride in KHCO3 … was recovered, leaving behind undissolved 4-chlorobenzoyl chloride. 4-Chlorobenzoyl CoA …
Number of citations: 50 journals.asm.org
T Muto, K Sasagawa, A Okamoto, H Oike… - … Section E: Structure …, 2012 - scripts.iucr.org
… To a 10 ml flask, 4-chlorobenzoyl chloride (0.40 mmol, 0.070 g), titanium chloride (1.20 mmol, 0.228 g) and methylene chloride (0.50 ml) were placed and stirred at rt. To the reaction …
Number of citations: 4 scripts.iucr.org
JS Ou, RH Chen, JJ Jwo - Journal of molecular catalysis A: Chemical, 1996 - Elsevier
… In this work, we study the IPTC reaction of 2-, 3- or 4-chlorobenzoyl chloride with 2-, 3-, or 4-chlorobenzoate ion in a two-phase medium catalyzed by pyridine l-oxide. The effects of …
Number of citations: 5 www.sciencedirect.com
VM Chernyshev, AV Chernysheva… - … Section E: Structure …, 2010 - scripts.iucr.org
… 4-Chlorobenzoic acid 2-guanyl hydrazide hydrochloride monohydrate was prepared by fusion of 4-chlorobenzoyl chloride with aminoguanidine hydrochloride according to Grinstein & …
Number of citations: 4 scripts.iucr.org

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